molecular formula C16H15N3O2 B11845669 Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate CAS No. 912773-06-9

Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate

Cat. No.: B11845669
CAS No.: 912773-06-9
M. Wt: 281.31 g/mol
InChI Key: UFJSXTUSACIAML-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate is a complex organic compound that belongs to the class of imidazo[4,5-C]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[4,5-C]pyridine core linked to a benzoate ester, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of oxidative coupling and tandem reactions . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is also gaining popularity due to their efficiency and ability to produce large quantities of the compound with consistent quality. The choice of solvents, catalysts, and purification methods are critical factors in optimizing the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, sodium methoxide, and various acids and bases. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired transformation and to minimize side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides, which have shown antimicrobial properties .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate can be compared with other imidazo[4,5-C]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

912773-06-9

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

ethyl 4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoate

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)12-4-6-13(7-5-12)19-11(2)18-14-10-17-9-8-15(14)19/h4-10H,3H2,1-2H3

InChI Key

UFJSXTUSACIAML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C2C=CN=C3)C

Origin of Product

United States

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